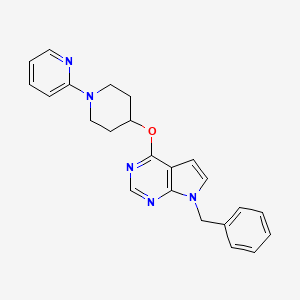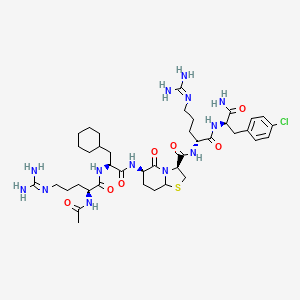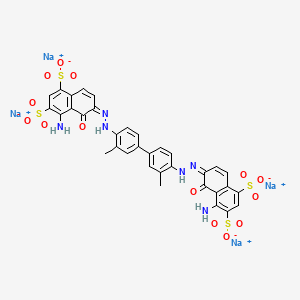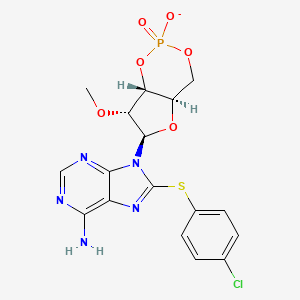
Pyrrolopyrimidine 48
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolopyrimidine 48 is a synthetic and biologically active compound known for its role as a blocker of sodium channels, specifically NaV1.7 and NaV1.5 channels . This compound has garnered significant attention in the scientific community due to its high purity and efficacy in various research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrimidine derivatives, including pyrrolopyrimidine 48, involves several methods. One common approach is the Cu-catalyzed reaction, where CuCl and 6-methylpicolinic acid are used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes . Another method involves microwave-assisted reactions, which provide a robust approach for the preparation of pyrrolopyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in lyophilized form and shipped at room temperature .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolopyrimidine 48 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include CuCl, 6-methylpicolinic acid, and microwave irradiation . The conditions vary depending on the desired reaction and product.
Major Products Formed: The major products formed from these reactions are various pyrrolopyrimidine derivatives, which exhibit a wide range of biological activities .
Aplicaciones Científicas De Investigación
Pyrrolopyrimidine 48 has numerous applications in scientific research, including:
Mecanismo De Acción
Pyrrolopyrimidine 48 exerts its effects by blocking sodium channels, specifically NaV1.7 and NaV1.5 . This blockage inhibits the flow of sodium ions, which is crucial for the generation and propagation of action potentials in neurons. The compound’s high selectivity and potency make it a valuable tool in studying sodium channel function and related disorders .
Similar Compounds:
Pyrazolopyrimidine: Another scaffold used in drug design, known for its efficacy in treating various diseases.
5-Aminopyrazole-4-Carboxamide: A scaffold-based bumped kinase inhibitor effective against toxoplasmosis.
Uniqueness: this compound is unique due to its high selectivity for NaV1.7 and NaV1.5 channels and its ability to block these channels with high potency . This makes it particularly valuable in research focused on sodium channel-related disorders.
Propiedades
Fórmula molecular |
C23H23N5O |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
7-benzyl-4-(1-pyridin-2-ylpiperidin-4-yl)oxypyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H23N5O/c1-2-6-18(7-3-1)16-28-15-11-20-22(28)25-17-26-23(20)29-19-9-13-27(14-10-19)21-8-4-5-12-24-21/h1-8,11-12,15,17,19H,9-10,13-14,16H2 |
Clave InChI |
ZMRCFNOIVYNNGH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OC2=NC=NC3=C2C=CN3CC4=CC=CC=C4)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-{[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid](/img/structure/B10771397.png)
![5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B10771398.png)
![[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)

![2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B10771412.png)
![[3H]eletriptan](/img/structure/B10771413.png)

![[3H]-Paroxetine](/img/structure/B10771422.png)
![[125I]N,N-Diethyllysergamide](/img/structure/B10771429.png)
![N-(4-{5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}butyl)-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B10771445.png)
![(6Z)-4-amino-6-[[4-[4-[(2Z)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B10771449.png)
![(2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771457.png)
![3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile](/img/structure/B10771472.png)